Griseolutein B

描述

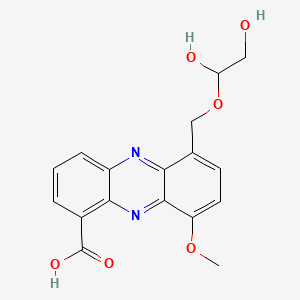

Griseolutein B is a phenazine antibiotic compound isolated from the soil bacterium Streptomyces griseoluteus. It is known for its potent antitrypanosomal activity, making it a significant compound in the field of medicinal chemistry . The compound has a complex structure characterized by a phenazine core with various functional groups attached, contributing to its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: Griseolutein B can be synthesized through the reductive cyclization of 2-nitrodiphenylamines using sodium borohydride in ethanolic sodium ethoxide solution . This method has been employed to synthesize related compounds such as griseoluteic acid and methyl diacetylthis compound.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces griseoluteus under controlled conditions. The biosynthetic pathway includes the conversion of phenazine-1,6-dicarboxylic acid into griseoluteic acid by essential modification enzymes such as SgpH, SgpI, SgpK, and SgpL .

化学反应分析

Methyl Diacetylgriseolutein B

-

Produced by acetylation of Griseoluteic acid (a precursor) followed by methylation.

-

Demonstrates altered bioactivity compared to this compound, highlighting the role of functional groups .

Substituent Effects at N-5

-

Introducing substituents at the N-5 position (e.g., sesquiterpene moieties) enhances antitrypanosomal activity.

-

Example : Phenazinomycin (a derivative with an N-5 substituent) shows moderate activity against Trypanosoma brucei .

Interaction with Biological Targets

-

This compound inhibits DNA synthesis via intercalation or enzyme interference .

-

Binds to cytokeratin intermediate filaments (K8/K18) with binding energies of -3.34 to -5.61 kcal/mol , contributing to hepatotoxicity .

Role of Leucine Solubilization

-

This compound’s low solubility is mitigated by dissolving in 1.95% leucine solution , enhancing bioavailability for in vivo testing .

Comparative Bioactivity of Derivatives

| Compound | IC50 (Trypanosoma brucei) | Cytotoxicity (HeLa) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.005 μM | 0.06 μM | 12.0 |

| Phenazinomycin | 0.09 μM | 0.44 μM | 4.9 |

| Griseoluteic Acid | 7.25 μM | >100 μM | >13.8 |

Data adapted from antitrypanosomal assays .

Reactivity and Stability

-

Solubility : Poor in water; requires solubilizing agents (e.g., leucine) for biological studies .

-

Stability : Degrades under strong oxidative conditions, emitting CO, CO₂, and HCl upon decomposition .

Mechanistic Insights

科学研究应用

Antitrypanosomal Activity

Griseolutein B exhibits remarkable antitrypanosomal properties, making it a subject of interest for treating diseases caused by Trypanosoma brucei, such as African sleeping sickness.

- Potency : this compound has demonstrated an IC50 value of 1.4 ng/ml, which is 1100 to 1600 times more potent than standard treatments like eflornithine and suramin . This exceptional potency positions this compound as a promising candidate for further development in antitrypanosomal therapies.

- Structure-Activity Relationship : Studies indicate that modifications in the chemical structure of related compounds significantly affect their bioactivity. For instance, griseoluteic acid, a derivative of this compound, shows reduced efficacy compared to its parent compound .

Antibacterial Properties

This compound also exhibits antibacterial activity against various bacterial strains.

- Gram-positive and Gram-negative Inhibition : Research has shown that Griseolutein can inhibit the growth of both gram-positive and some gram-negative bacteria at concentrations ranging from 0.1 to 2.0 mcg/ml . This broad-spectrum activity suggests potential applications in treating bacterial infections.

Anticancer Potential

The anticancer properties of this compound are gaining attention due to its ability to inhibit tumor cell proliferation.

Table 1: Antitrypanosomal Activity Comparison

| Compound | IC50 (ng/ml) | Relative Potency |

|---|---|---|

| This compound | 1.4 | 1100–1600 times more potent than eflornithine |

| Eflornithine | ~1500 | Standard treatment |

| Suramin | ~2000 | Standard treatment |

Table 2: Antibacterial Activity

| Compound | Target Bacteria | Effective Concentration (mcg/ml) |

|---|---|---|

| Griseolutein | Gram-positive bacteria | 0.1 - 2.0 |

| Griseofulvin | Gram-negative bacteria | Varies |

Case Studies and Research Findings

作用机制

Griseolutein B exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the growth of Trypanosoma brucei by interfering with the parasite’s metabolic processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the parasite’s energy production and cellular integrity.

相似化合物的比较

Griseoluteic Acid: A related phenazine compound with moderate antitrypanosomal activity.

Phenazinomycin: Another phenazine antibiotic with significant antitrypanosomal activity.

Clofazimine: A clinically used phenazine derivative with moderate antitrypanosomal activity.

Uniqueness of Griseolutein B: this compound stands out due to its exceptionally high antitrypanosomal activity, with an IC50 value significantly lower than other related compounds . This makes it a promising candidate for further research and potential therapeutic applications.

生物活性

Griseolutein B is a phenazine derivative that has garnered attention for its significant biological activities, particularly its potent antitrypanosomal effects. This article delves into the various biological activities of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its phenazine core, which is crucial for its biological activity. The compound's structure allows it to interact effectively with biological targets, leading to its observed pharmacological effects. The mechanism of action primarily involves the inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness.

Antitrypanosomal Activity

Research has demonstrated that this compound exhibits remarkable antitrypanosomal activity. A study reported an IC50 value of 1.4 ng/ml , indicating that this compound is 1100–1600-fold more potent than standard treatments such as eflornithine and suramin . This high potency makes it a promising candidate for further development in treating trypanosomiasis.

Comparative Potency Table

| Compound | IC50 (ng/ml) | Relative Potency |

|---|---|---|

| This compound | 1.4 | Reference |

| Eflornithine | 1600 | 1100-fold less active |

| Suramin | 2300 | 1600-fold less active |

| Phenazinomycin | 230 | 164-fold less active |

| Griseoluteic Acid | 2000 | Moderate activity |

Antitumor Properties

This compound has also been investigated for its potential antitumor properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including myeloma and cervical cancer cells. For instance, in vitro studies showed that this compound inhibited the growth of myeloma cells through activation of the Wnt pathway, which plays a critical role in cell proliferation and differentiation .

Antitumor Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Myeloma Cells | Not specified | Activation of Wnt pathway |

| HeLa Cells | 20 | Dose-dependent inhibition |

Notable Case Study

A significant case study involved a patient treated with griseofulvin for dermatophyte infections who later developed chronic granulocytic leukemia. Although this case does not directly involve this compound, it highlights the importance of monitoring long-term effects when using compounds with similar structures .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that while it exhibits potent biological activities, further investigations are necessary to fully elucidate its safety profile and any potential adverse effects.

属性

IUPAC Name |

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911569 | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-68-6, 11029-63-3 | |

| Record name | Griseolutein B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。